Indomethacin-nhs
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6/c1-13-17(12-22(29)32-26-20(27)9-10-21(26)28)18-11-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFPULIXPNAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146484 | |
| Record name | Indomethacin-nhs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104425-42-5 | |
| Record name | Indomethacin-nhs | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104425425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin-nhs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Indomethacin Nhs
Established Synthetic Pathways for Indomethacin-NHS Preparation
The synthesis of this compound typically involves the reaction of indomethacin (B1671933) with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent. ontosight.ai This method converts the carboxylic acid functional group of indomethacin into a reactive NHS ester, enabling its conjugation to primary amines under mild conditions. Another procedure for preparing an indomethacin conjugate utilized an N-hydroxysuccinimide active ester procedure to couple indomethacin with bovine serum albumin for antibody production in radioimmunoassay development. capes.gov.br, nih.gov
Traditional synthesis routes for indomethacin itself often begin with 4-methoxyphenylhydrazine and involve the Fischer indole (B1671886) synthesis using levulinic acid methyl ester to form the indole ring, followed by acylation and hydrolysis steps. sciencesnail.com, chemicalbook.com Modern synthetic approaches may involve palladium-catalyzed reactions to introduce substituents at specific positions of the indole core. patsnap.com
Advanced Synthetic Strategies for this compound Analogues and Derivatives
Advanced synthetic strategies aim to create a diverse range of indomethacin analogues and derivatives with tailored properties. This includes modifying the core indole structure, introducing new functional groups, and developing scaffolds for specific research applications. Derivatization of the carboxylic acid moiety of indomethacin into amides or esters has been shown to produce compounds with altered cyclooxygenase (COX) selectivity. nih.govresearchgate.netgoogle.comjocpr.comacs.orgresearchgate.net
Regioselective Functionalization Approaches
Regioselective functionalization of the indole core of indomethacin is a key strategy for developing novel analogues. Palladium-catalyzed reactions have been explored for introducing alkyl, aromatic, or heteroaromatic rings specifically at the C2 position of the indole. patsnap.com Rhodium-catalyzed methods have also been developed for regioselective C-H functionalization of indoles, including at the C6 position, which can be applied to late-stage functionalization of indomethacin. researchgate.netresearchgate.netacs.orgnih.gov Directing group strategies using transition metals like ruthenium have been employed for regioselective functionalization at the C4 position of indoles. researchgate.net
Development of Indomethacin-Based Scaffolds for Probe Synthesis
Indomethacin and its derivatives serve as scaffolds for the development of molecular probes used in biological research. The reactive NHS ester of this compound allows for labeling proteins and participating in click chemistry reactions, facilitating the study of protein-ligand interactions and the development of assays. ontosight.ai Indomethacin-based scaffolds have been utilized in the synthesis of nitric oxide-releasing derivatives, explored as a multi-target strategy for inflammatory diseases. mdpi.comnih.gov Furthermore, indomethacin has been incorporated into scaffolds for drug delivery systems, such as polycaprolactone (B3415563) nanofibrous scaffolds for enhancing biomineralization and cell adhesion, and amorphous solid dispersion microfiber scaffolds for potential sublingual delivery. ekb.egacs.org The carboxylic acid group of indomethacin is a suitable site for linker attachment in the design of PROTACs (proteolysis-targeting chimeras). nih.gov
Structure-Activity Relationship (SAR) Studies of Indomethacin-Based Compounds in Research Contexts
SAR studies are essential for understanding how structural modifications to indomethacin affect its biological activity and target selectivity in various research contexts. These studies guide the rational design of new analogues with improved properties.
Design Principles for Modulating Target Selectivity
Modulating target selectivity is a primary goal in the design of indomethacin analogues. While indomethacin is a potent, nonselective inhibitor of COX-1 and COX-2 enzymes, modifications, particularly to the carboxylic acid group, can lead to selective COX-2 inhibitors. nih.govresearchgate.netgoogle.comjocpr.comacs.orgresearchgate.net For example, converting the carboxylic acid to esters or amides can eliminate COX-1 inhibitory activity while retaining COX-2 activity. researchgate.net Increasing the size of indomethacin analogues by lengthening the carboxylic acid side chain or augmenting the steric bulk of the acyl group attached to the indole nitrogen has been explored to decrease COX-1 activity due to the larger active site of COX-2. nih.gov Substituting the 2′-methyl group of indomethacin with a trifluoromethyl group has been shown to produce a selective COX-2 inhibitor. nih.govacs.org
Beyond COX enzymes, indomethacin and its analogues have been investigated for activity against other targets, such as Aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer. acs.orgunito.itnih.govplos.org SAR studies have identified indomethacin analogues that exhibit potent and selective inhibition of AKR1C3 over other isoforms like AKR1C1 and AKR1C2. acs.orgunito.itnih.gov Bioisosteric modifications of the carboxylic acid function have led to analogues with improved selectivity for AKR1C3 and inactivity on COX enzymes. unito.it Indomethacin derivatives have also been evaluated for their inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy, revealing structure-activity relationships based on modifications to the indole scaffold. iiarjournals.orgiiarjournals.org
Analog Generation for Mechanistic Probing
Indomethacin analogues are also generated as mechanistic probes to investigate biological processes and enzyme mechanisms. Bromoacetamido analogues of indomethacin have been used as affinity-labeling agents and mechanistic probes for prostaglandin (B15479496) H2 synthase. nih.govacs.orgnih.gov These derivatives, which are reactive acylating agents, can inactivate the enzyme, providing insights into its active site and mechanism of action. nih.gov Conformationally restricted indomethacin analogues have been synthesized to study their effects on targets like cyclooxygenases and multidrug resistance proteins, revealing structure-activity relationships related to their restricted conformations. researchgate.netnih.gov
Bioconjugation and Labeling Methodologies Utilizing Indomethacin Nhs
Strategies for Covalent Modification of Biomolecules with Indomethacin-NHS
This compound is utilized for the covalent modification of various biomolecules, leveraging the reactivity of its NHS ester group with primary amines ontosight.airevvity.com. This conjugation allows for the attachment of the indomethacin (B1671933) moiety to biomolecules, enabling studies of interactions and the development of novel probes or conjugates ontosight.ai. The synthesis typically involves the reaction of indomethacin with N-hydroxysuccinimide in the presence of a coupling reagent ontosight.ai.
Protein Modification and Labeling Techniques
This compound is employed to label proteins with indomethacin, which can be valuable for studying protein-ligand interactions and developing protein detection assays ontosight.ai. The NHS ester reacts with accessible lysine (B10760008) residues and the N-terminus of proteins, forming stable amide linkages revvity.comuspto.gov. This technique has been applied to modify proteins like prostaglandin (B15479496) endoperoxide synthase (PGH synthase), where this compound was shown to covalently and selectively label the enzyme near the heme binding site, leading to the inactivation of both cyclooxygenase and peroxidase activities nih.gov. Studies have indicated that indomethacin can enhance protein denaturation under certain conditions, suggesting a potential interaction with protein stability nih.gov. The use of NHS esters, including sulfonated analogs, is a common method for labeling lysine residues and immobilizing proteins onto surfaces researchgate.net.
Peptide and Oligonucleotide Conjugation Approaches
This compound can be used in the conjugation of peptides and oligonucleotides through the reaction with primary amine groups baseclick.eu. For peptides, this typically involves reaction with lysine side chains or the N-terminus revvity.comuspto.govacs.orgreading.ac.uk. This approach has been explored in the development of PEGylated peptide prodrugs where indomethacin was incorporated to solubilize the conjugate acs.orgreading.ac.uk. In the context of oligonucleotides, NHS esters like NHS-C3-Azide are used to introduce azide (B81097) moieties into amino-oligonucleotides after solid phase synthesis, which can then be further functionalized baseclick.eu. While direct examples of this compound conjugation to oligonucleotides were not explicitly detailed in the search results, the general reactivity of NHS esters with amine-modified oligonucleotides supports this potential application.
Lipid and Polysaccharide Functionalization Strategies
Indomethacin can be incorporated into lipid formulations, such as solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), to improve its delivery and efficacy mdpi.comnih.govresearchgate.net. While these studies primarily focus on encapsulating indomethacin within lipid carriers, bioconjugation strategies involving lipids and indomethacin have also been explored. For instance, indomethacin has been conjugated to chitosan (B1678972) oligosaccharides (COS) to form nanoparticles for tumor-targeted drug delivery researchgate.net. This conjugation involved activating indomethacin with EDC and NHS to generate this compound, which then reacted with the amino groups of COSs researchgate.net. Furthermore, indomethacin has been incorporated into hyaluronan-modified transfersomes for enhanced transdermal delivery, indicating strategies for functionalizing polysaccharides with indomethacin researchgate.net. Research also suggests that indomethacin can interact with lipid membranes, influencing their properties nih.gov.
Orthogonal Chemical Ligation via this compound Derived Click Chemistry
The NHS ester group in this compound can participate in click chemistry reactions, facilitating the formation of covalent bonds between indomethacin and other molecules ontosight.ai. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for orthogonal chemical ligation due to its high efficiency, specificity, and bioorthogonality mdpi.comiu.edu. While the NHS ester itself reacts with amines, it can be a handle to introduce functional groups compatible with click chemistry. For example, an NHS ester could be reacted with an amine-containing molecule that also possesses an alkyne or azide group, thereby enabling subsequent click reactions. Although specific examples of this compound directly initiating a click reaction were not prominently found, the NHS ester is a common precursor for introducing click chemistry handles into molecules baseclick.eualfagen.com.tr. Radiolabeled indomethacin derivatives functionalized with alkyne or cyclooctyne (B158145) groups have been prepared for click chemistry-based radiolabeling, highlighting the potential for integrating indomethacin into click chemistry strategies mdpi.com.
Development of Fluorescently Labeled this compound Probes
Fluorescently labeled probes are valuable tools for imaging and studying biomolecular interactions. Indomethacin derivatives have been conjugated with fluorophores to create targeted optical imaging agents, particularly for visualizing cyclooxygenase-2 (COX-2) expression nih.govnih.gov. While the direct synthesis of fluorescent probes via this compound was not explicitly detailed in all cases, NHS esters are widely used to label molecules with amine-reactive fluorescent dyes revvity.comuspto.govthermofisher.com. This suggests that this compound could be a key intermediate in synthesizing fluorescent indomethacin probes by reacting it with amine-functionalized fluorophores. Studies have reported fluorescent indomethacin-dansyl conjugates that bind to COX-2 nih.gov, and indomethacin conjugated to nitrogen-doped graphene quantum dots has been synthesized for cancer cell labeling, demonstrating the feasibility of creating fluorescent indomethacin conjugates researchgate.net.
Radiosynthesis and Radiolabeling Applications of this compound Derivatives for Research
Radiolabeling of biologically active compounds is crucial for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) mdpi.comresearchgate.nethzdr.de. Indomethacin derivatives have been a focus for developing radiolabeled probes, particularly for imaging COX-2 expression in inflammation and cancer mdpi.comnih.govresearchgate.netnih.gov. Radiosynthesis and radiolabeling applications involving indomethacin derivatives have included the preparation of radioiodinated indomethacin amides for imaging COX-2 expressing tumors nih.gov. Fluorine-18 labeled indomethacin derivatives have also been synthesized, utilizing functionalization strategies that could potentially involve NHS chemistry to introduce linkers for radioisotope incorporation or subsequent click chemistry-based radiolabeling mdpi.comresearchgate.net. The development of 99mTechnetium-labeled NSAID-tropinol esters, including indomethacin derivatives, for imaging inflammation further highlights the interest in radiolabeled indomethacin compounds for research hzdr.de. While the direct use of this compound in every radiosynthesis was not detailed, its reactivity with amines makes it a suitable precursor for introducing chelators or functional groups necessary for radiolabeling.
This compound, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, incorporates an N-hydroxysuccinimide (NHS) ester functional group. This modification allows for its application in biochemical assays and the modification of biomolecules ontosight.ai. The NHS ester is a reactive group that readily forms covalent bonds, particularly with primary amines found in proteins, peptides, and amino-modified oligonucleotides researchgate.netaatbio.com. This reactivity is central to its utility in bioconjugation strategies, including photoaffinity labeling.
Photoaffinity labeling is a powerful technique used to identify and map interactions between small molecules and their protein targets in complex biological systems nih.govnih.gov. This method typically involves a probe molecule that contains three key components: a ligand (the small molecule of interest), a photoreactive group, and an affinity tag (such as biotin (B1667282) or a fluorophore) iu.eduub.edu. Upon irradiation with light at a specific wavelength, the photoreactive group is activated, generating a highly reactive intermediate species, such as a carbene, nitrene, or diradical iu.eduub.edu. This reactive intermediate then forms a covalent bond with nearby amino acid residues of the interacting protein, effectively "capturing" the transient or weak non-covalent interaction nih.goviu.edunih.gov.
While this compound itself contains the NHS ester for conjugation, for photoaffinity labeling, a separate photoreactive group is typically incorporated into the probe construct, often linked to the indomethacin moiety via a spacer. Common photoreactive groups used in photoaffinity labeling include diazirines, benzophenones, and aryl azides nih.goviu.eduub.edu. Diazirines and aryl azides generate highly reactive carbenes and nitrenes, respectively, upon UV irradiation, leading to covalent bond formation with various amino acid residues nih.goviu.edu. Benzophenones are activated by longer UV wavelengths and react via a triplet ketyl biradical, which can insert into C-H bonds aatbio.com. The choice of photoreactive group influences the wavelength required for activation and the types of amino acids that can be labeled aatbio.comnih.gov.
In the context of indomethacin, photoaffinity labeling strategies have been employed to study its protein interactions. Indomethacin is known to inhibit cyclooxygenase (COX) enzymes, but it can also interact with other proteins nih.govnih.gov. Photoaffinity probes based on indomethacin, incorporating photoreactive groups, have been synthesized to map these interactions on a proteome-wide scale nih.govresearchgate.net. These probes allow for the covalent capture of proteins that bind to indomethacin, even transiently or weakly iu.edunih.gov.
Following photoactivation and covalent labeling, the proteins that have interacted with the indomethacin-based probe can be enriched, often using the incorporated affinity tag (e.g., biotin followed by streptavidin pulldown) nih.goviu.edu. Subsequent analysis, typically involving mass spectrometry (MS), allows for the identification of the labeled proteins and, in some cases, the specific amino acid residues that were covalently modified nih.govnih.gov. This provides valuable insights into the molecular targets of indomethacin and can help elucidate its mechanisms of action and potential off-target effects nih.govnih.gov.
Research findings utilizing indomethacin-based photoaffinity probes have contributed to a broader understanding of NSAID-protein interactions. Studies have shown that while there is overlap in the protein interactomes of different NSAIDs, there can also be substantial distinctions, highlighting the importance of profiling interactions in various cell types nih.gov. The efficiency of labeling in photoaffinity experiments can be influenced by factors such as the cell line used, the properties of the probe (solubility, cell permeability), and experimental conditions like incubation time and UV irradiation parameters nih.gov.
Data from photoaffinity labeling experiments can be presented in various formats, including tables detailing identified protein targets, the photoreactive group used, and potentially the confidence level of the interaction. While specific quantitative data for this compound in photoaffinity labeling was not extensively detailed in the search results beyond its use in probe synthesis and the general application of indomethacin photoaffinity probes, the principle involves quantifying the enriched labeled proteins compared to controls to identify specific binding partners nih.gov.
An example of how data might be presented based on a hypothetical photoaffinity labeling experiment using an indomethacin-based probe with a diazirine photoreactive group and a biotin handle is shown below. This table illustrates the type of information that would be generated:
| Protein Target (Hypothetical) | Photoreactive Group | Affinity Tag | Detection Method | Notes |
| COX-1 | Diazirine | Biotin | Mass Spectrometry | Expected primary target |
| COX-2 | Diazirine | Biotin | Mass Spectrometry | Expected primary target |
| Protein X | Diazirine | Biotin | Mass Spectrometry | Putative off-target interaction |
| Protein Y | Diazirine | Biotin | Mass Spectrometry | Identified in specific cell line |
This table format allows for a clear presentation of the identified protein targets and the key components of the photoaffinity labeling strategy.
Molecular and Cellular Mechanism Research of Indomethacin Nhs and Its Derivatives
Enzymatic Inhibition and Kinetic Analysis of Indomethacin-NHS
Prostaglandin (B15479496) Endoperoxide Synthase (COX-1 and COX-2) Inactivation Mechanisms by this compound
Indomethacin (B1671933) is a non-selective inhibitor of both cyclooxygenase isoforms, COX-1 and COX-2. nih.govpatsnap.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govpatsnap.comijrpr.com The primary mechanism of action for indomethacin is the inhibition of this prostaglandin synthesis. nih.govijrpr.com
The inhibition of COX enzymes by indomethacin is not a simple competitive process but is characterized as a time-dependent, tight-binding inhibition. nih.gov This kinetic behavior means that an initial, rapidly reversible equilibrium is established between the enzyme and indomethacin, which is then followed by a slow conformational change to a much more tightly bound enzyme-inhibitor complex. nih.gov This two-step process results in a "functionally irreversible" inhibition, where the inhibitor dissociates very slowly. nih.gov
The molecular basis for this potent, time-dependent inhibition has been elucidated through structural studies. In the crystal structure of indomethacin bound to COX-2, its 2'-methyl group inserts into a small hydrophobic pocket within the enzyme's active site. nih.gov This pocket is formed by the amino acid residues Ala-527, Val-349, Ser-530, and Leu-531. nih.gov The interaction of the 2'-methyl group within this pocket is a critical determinant for anchoring the inhibitor in the active site and is largely responsible for the time-dependent nature of the inhibition. nih.gov Experiments involving mutagenesis of these residues have confirmed this role; for instance, reducing the size of this pocket by changing Val-349 to leucine (B10760876) decreases the potency of indomethacin and makes the inhibition more readily reversible. nih.gov Conversely, removing the 2'-methyl group from indomethacin results in a compound that is easily competed off the enzyme by the natural substrate, arachidonic acid. nih.gov
Aldoketo Reductase 1C3 (AKR1C3) Inhibition by Indomethacin Analogues
Beyond its primary targets, COX-1 and COX-2, indomethacin is also known to inhibit other enzymes, including aldo-keto reductase 1C3 (AKR1C3). This enzyme is implicated in the progression of certain cancers, making it a therapeutic target. While indomethacin inhibits AKR1C3, it does so non-selectively, which has prompted the development of analogues with improved selectivity and potency.
Researchers have designed and synthesized new indomethacin analogues to specifically target AKR1C3 while minimizing COX-related off-target effects. A key strategy has been the bioisosteric replacement of indomethacin's carboxylic acid group—a feature important for COX inhibition—with other chemical moieties such as hydroxylated azole rings (e.g., hydroxyfurazan or hydroxy triazole). This modification successfully produced compounds that selectively inhibit AKR1C3 with greater potency than the parent indomethacin, while being virtually inactive against COX-1 and COX-2. For example, a hydroxyfurazan derivative was found to be highly selective for AKR1C3 over the related AKR1C2 isoform and displayed no significant inhibition of COX enzymes at concentrations up to 100 μM.
| Compound | Target Enzyme | IC50 (μM) | Selectivity |
| Indomethacin | COX-1 | 0.10 | Non-selective |
| Indomethacin | COX-2 | 0.61 | Non-selective |
| Indomethacin | AKR1C3 | 0.10 | Potent, but non-selective |
| Analogue 1 (hydroxyfurazan) | AKR1C3 | 0.30 | Highly selective vs. COX |
| Analogue 1 (hydroxyfurazan) | COX-1 / COX-2 | > 100 | Highly selective vs. COX |
| Analogue 2 (hydroxy triazole) | AKR1C3 | 0.94 | Highly selective vs. COX |
| Analogue 2 (hydroxy triazole) | COX-1 / COX-2 | > 100 | Highly selective vs. COX |
This table presents IC50 values for Indomethacin and its analogues against target enzymes, compiled from research findings. The data for analogues demonstrate successful design in achieving high selectivity for AKR1C3.
Other Enzyme-Indomethacin-NHS Interactions (e.g., Cathepsin B)
Research has shown that indomethacin's range of enzymatic interactions extends to proteases, including the lysosomal cysteine protease Cathepsin B. This enzyme is involved in various physiological and pathological processes, including inflammation. nih.gov Studies have demonstrated that indomethacin acts as a potent inhibitor of Cathepsin B. nih.gov
The inhibition of Cathepsin B by indomethacin is non-competitive. nih.gov A half-maximal inhibition (IC50) of Cathepsin B activity was achieved with an indomethacin concentration of 4.0 x 10⁻⁴ M. nih.gov This inhibitory effect has been observed in multiple experimental models, including the significant inhibition of myelin basic protein degradation by Cathepsin B and the reduction of elevated Cathepsin B activity in muscle tissue during sepsis. nih.govnih.gov In addition to Cathepsin B, indomethacin has also been found to inhibit calpain, another protease, in a dose-dependent manner. nih.gov However, its effect on other related enzymes like Cathepsin H appears to be negligible. nih.gov
Analysis of Partial Reversible Enzyme Inhibition
Enzyme inhibition can be broadly categorized as either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. mit.edu However, some inhibitors, like indomethacin, exhibit a more complex kinetic behavior that can be described as slow, tight-binding or partially reversible. nih.gov
This type of inhibition often follows a two-step mechanism: E + I ⇌ EI ⇌ EI *
Here, the enzyme (E) and inhibitor (I) first form a transient, relatively weak complex (EI) in a rapid equilibrium. This is followed by a slower conformational change (isomerization) to a more stable, tightly-bound complex (EI). researchgate.net The slow rate of dissociation from the EI complex is what gives the inhibition its "functionally irreversible" or "slowly reversible" character. nih.gov
The interaction of indomethacin with COX enzymes is a classic example of this phenomenon. nih.gov The initial binding is followed by the slower isomerization to the high-affinity EI* state, which explains the time-dependent nature of the inhibition. nih.gov The stability of this complex is highly dependent on specific structural interactions, such as the fit of indomethacin's 2'-methyl group into a hydrophobic pocket of the COX active site. nih.gov Altering this interaction can change the kinetics, making the inhibition more easily reversible, which underscores the "partial" or conditional nature of the reversibility. nih.gov Analyzing the full progress curve of the reaction, rather than just the initial velocity, is often necessary to correctly characterize the mechanism and potency of such time-dependent inhibitors. nih.govnih.gov
Protein-Ligand Binding Interactions and Thermodynamics
Binding to Human Serum Albumin (HSA) and Binding Site Characterization
Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs, including indomethacin. researchgate.netirb.hr The binding of indomethacin to HSA has been extensively studied using various spectroscopic and calorimetric techniques.
Research has identified two primary binding sites for indomethacin on the HSA molecule. nih.govnih.gov The high-affinity or primary binding site is located in subdomain IIA, also known as drug site 1. nih.govnih.gov A secondary, lower-affinity binding site has been identified in subdomain IB, which is also known as the hemin (B1673052) binding site. nih.govnih.gov Molecular docking and simulation studies confirm that indomethacin shows a greater binding affinity for drug site 1. nih.govresearchgate.net
The interaction is driven by a combination of forces. For the primary binding site, hydrogen bonding and van der Waals forces are the principal drivers. nih.govnih.govresearchgate.net The secondary site interaction is mediated primarily by hydrophobic forces. nih.govnih.govresearchgate.net Thermodynamic analysis of the binding at the primary site reveals a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG). researchgate.netnih.gov The binding is also characterized by negative changes in both enthalpy (ΔH) and entropy (ΔS), which is consistent with the involvement of hydrogen bonds and van der Waals interactions leading to a more ordered complex. nih.gov
| Parameter | Primary Site (Site 1) | Secondary Site | Method |
| Binding Constant (K) | 9.12 × 10³ M⁻¹ | - | ITC |
| Binding Constant (k_b) | ~3.4 x 10⁵ M⁻¹ | ~1.7 x 10⁵ M⁻¹ | Fluorescence |
| Gibbs Free Energy (ΔG) | -22.59 kJ mol⁻¹ | - | ITC |
| Gibbs Free Energy (ΔG) | -32.06 kJ mol⁻¹ (at 298K) | -26.91 kJ mol⁻¹ (at 298K) | Fluorescence |
| Enthalpy (ΔH) | -12.83 kJ mol⁻¹ | -1.13 kJ mol⁻¹ (at 298K) | Fluorescence |
| Entropy (ΔS) | 64.9 J mol⁻¹ K⁻¹ | 86.5 J mol⁻¹ K⁻¹ (at 298K) | Fluorescence |
This table summarizes key thermodynamic and binding parameters for the interaction of Indomethacin with Human Serum Albumin (HSA), as determined by Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy. researchgate.netnih.gov Note that values can differ based on the experimental technique and conditions used.
Thermodynamic Characterization of Binding Events (Enthalpy, Entropy, Gibbs Free Energy, Stoichiometry)
Studies on the binding of indomethacin to human serum albumin (HSA) have been conducted using techniques such as isothermal titration calorimetry (ITC), which allows for the direct measurement of the heat changes associated with binding events. These studies reveal that the interaction is characterized by a specific thermodynamic signature.
The binding of indomethacin to its primary site on HSA is an energetically favorable process, as indicated by a negative Gibbs free energy change (ΔG). nih.gov This interaction is driven by both enthalpic (ΔH) and entropic (ΔS) contributions. A recent study provided detailed thermodynamic parameters for the binding of indomethacin to both the primary and secondary sites on HSA, as shown in the table below.
| Binding Site | Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|---|
| Primary | 298 | -34.11 | -17.03 | 57.31 |
| Primary | 303 | -34.40 | -17.03 | 57.31 |
| Primary | 310 | -34.79 | -17.03 | 57.31 |
| Secondary | 298 | -23.73 | -10.23 | 45.30 |
| Secondary | 303 | -23.96 | -10.23 | 45.30 |
| Secondary | 310 | -24.27 | -10.23 | 45.30 |
The stoichiometry of the binding, as determined by these studies, indicates the presence of both a high-affinity primary binding site and a lower-affinity secondary binding site for indomethacin on HSA. nih.gov It is important to note that for this compound, the initial binding would be followed by a chemical reaction with accessible nucleophilic residues on the protein, such as the side chain of lysine (B10760008), forming a stable amide bond. This covalent modification is an irreversible process under physiological conditions and thus is not characterized by a standard binding equilibrium.
Molecular Recognition and Receptor Interaction Studies
The therapeutic and biological effects of indomethacin, and by extension its derivatives like this compound, are predicated on its ability to recognize and interact with specific molecular targets within the cell. The primary and most well-characterized targets of indomethacin are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. targetmol.comnih.gov
Indomethacin is a non-selective inhibitor of both COX isoforms, with IC₅₀ values in the nanomolar range. abmole.com The molecular recognition of indomethacin by COX enzymes involves its insertion into the hydrophobic channel of the enzyme's active site, where it forms hydrogen bonds and other non-covalent interactions with key amino acid residues. This binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of prostaglandins. nih.gov
Beyond its effects on COX enzymes, indomethacin has been shown to interact with other cellular receptors and signaling proteins. One such target is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in adipogenesis and inflammation. Indomethacin can bind to and activate PPARγ, which may contribute to some of its anti-inflammatory effects independent of COX inhibition.
Furthermore, indomethacin has been identified as a modulator of the epidermal growth factor receptor (EGFR) signaling pathway. It has been shown to compete with the phosphorylated EGFR for binding to the Shc adaptor protein, which in turn can down-regulate the Erk signaling pathway. nih.gov This interaction highlights a COX-independent mechanism through which indomethacin can exert anti-proliferative effects. nih.gov
The following table summarizes the key molecular targets of the indomethacin moiety and the nature of their interaction.
| Molecular Target | Type of Interaction | Reported Effect |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Non-selective inhibition | Inhibition of prostaglandin synthesis |
| Cyclooxygenase-2 (COX-2) | Non-selective inhibition | Inhibition of prostaglandin synthesis |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Agonist | Activation of PPARγ signaling |
| Shc Adaptor Protein | Competitive binding with EGFR | Down-regulation of Erk signaling |
For this compound, the indomethacin component would be responsible for the molecular recognition of these targets. The NHS ester facilitates the covalent attachment of the indomethacin molecule to target proteins, potentially leading to a prolonged or altered pharmacological effect.
This compound Mediated Modulation of Cellular Processes
Indomethacin has been demonstrated to modulate intracellular calcium (Ca²⁺) signaling, a critical process in numerous cellular functions, including cell migration and proliferation. mdpi.comnih.gov Research has shown that indomethacin can attenuate the influx of extracellular calcium in a dose-dependent manner. mdpi.com
Specifically, studies have focused on the effect of indomethacin on store-operated calcium entry (SOCE), a major mechanism for Ca²⁺ influx in non-excitable cells. In cancer cell models, epidermal growth factor (EGF) has been shown to induce SOCE, and this effect is blocked by pretreatment with indomethacin. mdpi.com This suggests that indomethacin may act as an inhibitor of store-operated calcium channels. mdpi.com
The attenuation of Ca²⁺ influx by indomethacin has been linked to its ability to suppress cancer cell migration. mdpi.com By reducing intracellular calcium concentration, indomethacin can interfere with calcium-dependent signaling pathways that are crucial for the dynamic processes of cell motility. mdpi.com Some studies also suggest that indomethacin can stimulate the mobilization of calcium from the endoplasmic reticulum, which is then taken up by the mitochondria. mdpi.com
The following table summarizes the observed effects of indomethacin on cellular calcium mobilization.
| Cellular Process | Observed Effect of Indomethacin | Potential Consequence |
|---|---|---|
| Store-Operated Calcium Entry (SOCE) | Inhibition of EGF-induced influx | Suppression of cell migration |
| Endoplasmic Reticulum Calcium Release | Stimulation of mobilization | Increased mitochondrial calcium uptake |
Focal adhesions are complex protein structures that link the actin cytoskeleton to the extracellular matrix, playing a pivotal role in cell adhesion, migration, and signaling. The dynamics of these structures are tightly regulated, and their disruption can have profound effects on cellular behavior. Research has indicated that indomethacin can influence focal adhesion dynamics, contributing to its effects on cell motility. nih.gov
One of the key proteins in focal adhesion signaling is the focal adhesion kinase (FAK), a non-receptor tyrosine kinase that is activated upon integrin clustering. nih.gov Studies have shown that indomethacin can inhibit the phosphorylation of FAK. nih.gov This inhibition of FAK activation precedes changes in actin polymerization, suggesting that the depolymerization of actin stress fibers may be a consequence of decreased FAK activity. nih.gov
By reducing the phosphorylation of FAK and its recruitment to adhesion points, indomethacin can lead to a reduction in the formation of actin stress fibers. nih.gov This, in turn, can impair the ability of cells to migrate and restore tissue integrity, as has been observed in studies on gastric epithelial restitution. nih.gov The influence of indomethacin on these key components of focal adhesions is a significant aspect of its cellular mechanism of action.
Lysosomes are acidic organelles essential for cellular degradation and recycling processes, including autophagy. The stability and function of the lysosomal membrane are critical for maintaining cellular homeostasis. Emerging evidence indicates that indomethacin can have a significant impact on lysosomal integrity and function. nih.govchula.ac.th
Studies in gastric cancer cells have shown that indomethacin can disrupt the autophagic flux by inducing lysosomal dysfunction. nih.gov This is characterized by a reduction in the acidity of the lysosomal lumen, a process known as lysosomal basification. nih.gov This change in pH can impair the activity of acid-dependent lysosomal hydrolases, leading to the accumulation of autophagic substrates. nih.gov
Furthermore, indomethacin treatment has been associated with an increase in lysosomal membrane permeability (LMP). nih.govmdpi.com An increase in LMP can lead to the leakage of lysosomal contents, such as cathepsins, into the cytoplasm, which can trigger cell death pathways. chula.ac.th The protective effect of certain compounds against indomethacin-induced toxicity has been linked to their ability to inhibit LMP. chula.ac.th
The following table outlines the effects of indomethacin on lysosomal membrane stability and function.
| Lysosomal Parameter | Effect of Indomethacin | Functional Consequence |
|---|---|---|
| Lysosomal pH | Basification (increase in pH) | Reduced activity of lysosomal enzymes |
| Lysosomal Membrane Permeability | Increased permeability | Leakage of lysosomal contents into the cytosol |
| Autophagic Flux | Disruption | Accumulation of autophagic substrates |
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low levels, they function as signaling molecules, but at high levels, they can cause oxidative stress and damage to cellular components. Indomethacin has been shown to interfere with ROS production pathways, often leading to an increase in cellular ROS levels. nih.govnih.gov
A primary source of indomethacin-induced ROS is the mitochondria. nih.govresearchgate.net Studies have demonstrated that indomethacin can uncouple mitochondrial oxidative phosphorylation, which can lead to an increase in the production of superoxide (B77818) radicals. frontiersin.org This mitochondrial-derived ROS has been implicated in the cellular injury observed with indomethacin treatment, particularly in the gastrointestinal tract. nih.govresearchgate.net
The increase in ROS production can lead to a state of oxidative stress, which can trigger various cellular responses, including apoptosis. nih.gov In some contexts, however, indomethacin has also been reported to act as a scavenger of photogenerated ROS, suggesting that its role in redox biology may be complex and context-dependent.
Modulation of Nitric Oxide (NO) Signaling Pathways
Nitric oxide (NO) is a critical endogenous signaling molecule involved in a wide array of physiological processes, including inflammation, neurotransmission, and vasodilation. nih.gov Research has explored the development of hybrid molecules that combine the cyclooxygenase (COX) inhibitory properties of indomethacin with the ability to release NO. nih.gov This strategy aims to create safer and more efficient multitarget therapeutic agents. nih.gov
The design of these nitric oxide-releasing indomethacin derivatives often involves modifying the free carboxyl group of the parent indomethacin molecule. nih.govscilit.com For instance, new derivatives have been synthesized by incorporating a 1,3,4-oxadiazole-2-thiol (B52307) scaffold, which then serves as a platform for attaching an NO-donating moiety. nih.govscilit.com The rationale is that by releasing NO, these derivatives could mitigate some of the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) while retaining or even enhancing anti-inflammatory activity. nih.gov Studies have demonstrated that such NO-releasing derivatives of NSAIDs can exhibit uncompromised anti-inflammatory and analgesic properties with improved gastric safety profiles in animal models. nih.gov The modulation of NO signaling is a key aspect of their mechanism; for example, indomethacin has been shown to inhibit nitric oxide production in murine peritoneal macrophages by preventing the induction of inducible nitric oxide synthase (iNOS). researchgate.net
Regulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates cellular responses to oxidative stress and inflammation. proquest.com Indomethacin has been identified as an activator of the Nrf2 signaling pathway. nih.gov Studies have shown that indomethacin induces the translocation of Nrf2 into the nucleus. encyclopedia.pubdrugbank.comnorthwestern.edu Under normal conditions, Nrf2 is negatively regulated by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. encyclopedia.pub Indomethacin treatment can inhibit the tethering of Nrf2 to Keap1, leading to Nrf2 stabilization and nuclear accumulation. drugbank.comnorthwestern.edu
Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the regulatory regions of its target genes. nih.gov This leads to the upregulation of protective enzymes, such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (GCLC), the rate-limiting enzyme in glutathione (B108866) synthesis. encyclopedia.pubdrugbank.comnorthwestern.eduuthscsa.edu For example, in HepG2 cells, indomethacin-induced increases in GCLC expression were linked to a redox-dependent release of Nrf2 from Keap1. drugbank.comnorthwestern.eduuthscsa.edu This activation of the Nrf2 pathway is a crucial component of the anti-inflammatory and tissue-protective properties of indomethacin. nih.gov Interestingly, while indomethacin itself activates Nrf2, some novel conjugates of indomethacin with oleanolic acid oxime derivatives have shown varied effects, either increasing Nrf2 activation in normal hepatocytes or reducing it in hepatoma cells. proquest.com
| Compound | Cell Line | Effect on Nrf2 Signaling | Key Findings |
|---|---|---|---|
| Indomethacin | HepG2 | Activation | Induces nuclear translocation of Nrf2 by inhibiting its interaction with Keap1, leading to increased expression of GCLC. drugbank.comnorthwestern.eduuthscsa.edu |
| Indomethacin | Bone Marrow-Derived Macrophages (BMDMs) | Activation | Causes Nrf2 nuclear localization and binding to AREs in the regulatory regions of target genes like Gdf15 and Nqo1. nih.gov |
| OAO-IND Conjugates | THLE-2 (Normal Hepatocytes) | Activation | Increased the activation of Nrf2. proquest.com |
| OAO-IND Conjugates | HepG2 (Hepatoma Cells) | Inhibition | Reduced the activation of Nrf2 and the expression of its active forms. proquest.com |
Effects on Multi-Drug Resistance Protein 1 (MRP1) Promoter Activity
Multi-drug resistance protein 1 (MRP1) is an ATP-binding cassette (ABC) transporter that can confer resistance to various anticancer drugs by actively pumping them out of the cell. Indomethacin has been shown to modulate MRP1-mediated multidrug resistance. nih.gov Research indicates that indomethacin can overcome doxorubicin (B1662922) resistance in K562/ADR leukemia cells by decreasing the expression of MRP1. nih.gov
The mechanism for this effect involves the direct inhibition of MRP1 promoter activity. nih.gov Studies using Hela cells demonstrated that treatment with indomethacin led to a decrease in the activity of the MRP1 promoter. nih.gov This transcriptional suppression results in reduced MRP1 mRNA and protein levels, thereby diminishing the cell's capacity for drug efflux and increasing its sensitivity to chemotherapeutic agents like doxorubicin and vincristine. nih.gov Furthermore, a library of indomethacin analogues has been synthesized and evaluated for their ability to modulate MRP1. nih.gov Several of these derivatives were found to increase doxorubicin-mediated cytotoxicity at levels comparable to or higher than indomethacin itself, highlighting the potential for developing potent MRP1 modulators based on the indomethacin scaffold. nih.gov
Investigations into β-Amyloid Production and Efflux Mechanisms
Research has implicated indomethacin in the modulation of pathways related to Alzheimer's disease, specifically those involving β-amyloid (Aβ) peptide. nih.gov Studies using transgenic mouse models of Alzheimer's disease (APP/PS1) have shown that indomethacin can suppress the production and deposition of Aβ. nih.gov One mechanism for this is the increased expression of ADAM10, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway. nih.gov
| Mechanism | Effect of Indomethacin | Key Protein(s) Involved |
|---|---|---|
| Aβ Production | Suppression | ADAM10 (upregulated) nih.gov |
| Aβ Efflux | Enhancement | α2-macroglobulin (A2M) (upregulated) nih.govnih.gov |
| Aβ Clearance Receptor | Protection from degradation | Low-density lipoprotein receptor-related protein 1 (LRP1) nih.govmdpi.com |
Interactions of this compound and its Derivatives with Biological Membranes
The interaction of amphiphilic molecules like indomethacin with lipid membranes can significantly alter membrane properties, which in turn can influence the function of membrane-associated proteins and signaling pathways. nih.govnih.gov
Induction of Lipid Membrane Heterogeneity
Indomethacin has been shown to induce lateral heterogeneity in lipid membranes. nih.govnih.gov As an amphiphilic molecule, it readily associates with lipid bilayers. nih.gov Studies using model membranes composed of mixtures of saturated (dipalmitoyl phosphatidyl-choline, DPPC) and unsaturated (dioleoyl phosphatidyl-choline, DOPC) lipids, along with cholesterol, have demonstrated that indomethacin enhances the immiscibility of these lipids. nih.gov
Specifically, indomethacin promotes the formation and separation of gel-phase domains from the more fluid domains within the model membrane. nih.govnih.gov This effect appears to stem from the drug's ability to specifically target the more ordered domains in the mixed membrane. nih.gov The induction of such phase separation alters the local micro-environment within the membrane, which can have profound effects on the localization and function of membrane proteins that are sensitive to the physical state of their surrounding lipids. nih.govnih.gov This marked change in membrane phase behavior is a potential mechanism contributing to the diverse biological activities of indomethacin and other NSAIDs. nih.gov
Enhancement of Cholesterol-Dependent Nanoclustering
Beyond inducing broader phase separation, indomethacin selectively enhances cholesterol-dependent nanoclustering of proteins and lipids in the plasma membrane. nih.govnih.gov Research using fluorescence lifetime imaging microscopy (FLIM) in cells has revealed that therapeutic concentrations of indomethacin increase the co-clustering of lipid-anchored proteins that exhibit cholesterol-dependent nanoclustering. nih.gov In contrast, it has no effect on proteins that form cholesterol-independent nanoclusters. nih.govnih.gov
This selective effect was confirmed by immuno-electron microscopy and quantitative spatial mapping of intact plasma membrane sheets. nih.govresearchgate.net Biophysical assays on model membranes further support these findings, showing that indomethacin enhances phase separation in cholesterol-containing bilayers (like DPPC/DOPC/Chol) but has minimal effect on membranes without cholesterol (like pure DOPC). nih.govnih.govresearchgate.net The results suggest that indomethacin stabilizes cholesterol-dependent, liquid-ordered (Lo) domains, or nanoclusters. nih.gov By altering the spatiotemporal dynamics of these signaling platforms, indomethacin can significantly impact cellular signaling cascades that are assembled on the plasma membrane. nih.govnih.govresearchgate.net
Bidirectional Interactions with Intestinal Microbiota and Associated Biochemical Outcomes
The relationship between indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), and the intestinal microbiota is a complex, bidirectional interplay with significant biochemical consequences. Research has demonstrated that not only does indomethacin alter the composition and function of the gut microbiome, but the microbiota, in turn, profoundly influences the metabolism and systemic effects of the drug. semanticscholar.orgelifesciences.org
Impact of Indomethacin on Intestinal Microbiota Composition
Administration of indomethacin leads to notable shifts in the structure and diversity of the gut microbial community. elifesciences.orgnih.gov These alterations are observed following both acute and chronic exposure to the drug. elifesciences.org A primary effect is a shift toward a more pro-inflammatory microbial profile. sciencedaily.comfiercebiotech.com For instance, studies in murine models have consistently shown a significant increase in the ratio of Firmicutes to Bacteroidetes, a change that has been previously associated with inflammatory conditions. elifesciences.orgnih.gov
Furthermore, indomethacin can influence microbial diversity, though the effects can vary depending on the specific location within the gastrointestinal tract. elifesciences.org For example, a decrease in diversity has been noted in the cecum and the mucosal tissue of the proximal large intestine, while an increase in richness has been observed in the luminal content of the large intestine and in feces. elifesciences.orgnih.gov
Specific bacterial taxa are consistently affected by indomethacin exposure. Research has identified an expansion of pro-inflammatory bacteria, including species within the Peptococcaceae and Erysipelotrichaceae families. sciencedaily.com Conversely, a reduction in the abundance of potentially beneficial bacteria, such as the S24-7 family (a member of the Bacteroidetes phylum), has also been reported. elifesciences.orgsciencedaily.com
| Bacterial Taxa | Observed Change Following Indomethacin Administration | Associated Phylum/Family | Reference |
|---|---|---|---|
| Firmicutes/Bacteroidetes Ratio | Increased | - | elifesciences.orgnih.gov |
| Erysipelotrichaceae | Increased | Firmicutes | sciencedaily.comfrontiersin.org |
| Peptococcaceae | Increased | Firmicutes | sciencedaily.com |
| Enterococcus faecalis | Increased | Firmicutes | nih.govnih.gov |
| S24-7 | Decreased | Bacteroidetes | elifesciences.orgsciencedaily.com |
| Segmented Filamentous Bacteria (SFB) | Decreased | Firmicutes | nih.gov |
Impact of Intestinal Microbiota on Indomethacin Metabolism and Efficacy
The intestinal microbiota plays a critical role in the metabolism of indomethacin, primarily through the process of enterohepatic circulation. frontiersin.orgnih.gov After administration, indomethacin is metabolized in the liver, where it is conjugated with glucuronic acid to form indomethacin-glucuronide. This metabolite is then excreted into the small intestine via bile. nih.gov
Within the gut, certain bacteria produce the enzyme β-glucuronidase. semanticscholar.orgelifesciences.org This enzyme is capable of cleaving the glucuronide moiety from the indomethacin metabolite, a process known as deconjugation. frontiersin.orgnih.gov This action releases the active indomethacin, allowing it to be reabsorbed into the circulation. sciencedaily.com This bacterial-driven recycling mechanism significantly boosts the circulating concentrations of indomethacin, extends its half-life, and enhances its systemic exposure. elifesciences.orgfrontiersin.org
The direct biochemical outcome of this interaction is a more potent and sustained inhibition of its target enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins throughout the body. elifesciences.orgsciencedaily.com
Conversely, when the gut microbiota is depleted, for instance through antibiotic treatment, the level of bacterial β-glucuronidase activity is significantly reduced. elifesciences.orgsciencedaily.com This impairment of the deconjugation process leads to a decrease in indomethacin reabsorption, resulting in faster elimination of the drug and a shortened half-life. frontiersin.orgnih.gov The consequence is a diminished ability of the drug to suppress prostaglandin synthesis. sciencedaily.com This dynamic illustrates that the presence and composition of the intestinal microbiota are key determinants of indomethacin's pharmacokinetics and pharmacodynamics. semanticscholar.orgnih.gov
| Condition | Key Microbial Factor | Effect on Indomethacin Metabolism | Biochemical/Pharmacokinetic Outcome | Reference |
|---|---|---|---|---|
| Normal Microbiota | Bacterial β-glucuronidase | Deconjugation of indomethacin-glucuronide in the gut | Increased reabsorption, longer half-life, higher systemic exposure of active indomethacin | elifesciences.orgsciencedaily.comfrontiersin.org |
| Depleted Microbiota (e.g., via antibiotics) | Reduced bacterial β-glucuronidase | Reduced deconjugation of indomethacin-glucuronide | Decreased reabsorption, shorter half-life, reduced systemic exposure and efficacy | elifesciences.orgsciencedaily.comnih.gov |
Associated Biochemical Outcomes and Pathophysiological Consequences
The bidirectional interactions between indomethacin and the gut microbiota are closely linked to the drug's gastrointestinal toxicity. The pro-inflammatory shifts in the microbiota induced by indomethacin can contribute to intestinal damage. sciencedaily.comnih.gov Furthermore, the enterohepatic recirculation of the active drug, facilitated by bacterial enzymes, is considered a key mechanism underlying indomethacin-induced enteropathy (small intestinal injury). nih.gov The repeated exposure of the intestinal mucosa to the reabsorbed, active drug contributes to local toxicity, including ulceration and bleeding. sciencedaily.comfiercebiotech.com
Interestingly, some studies suggest that the microbiota can also have a protective role. Adaptive changes in the gut microbiota following indomethacin exposure, such as an increased abundance of Firmicutes and a decrease in Bacteroidetes, have been shown in some contexts to ameliorate subsequent NSAID-induced injury. nih.govresearchgate.net Mice that were pre-transplanted with this "adapted" microbiota exhibited less small bowel injury and lower levels of pro-inflammatory cytokines upon indomethacin challenge. nih.gov This suggests that while certain microbial activities exacerbate drug toxicity, other adaptive responses may confer protection. nih.gov
The interaction can also have broader consequences, such as increasing the severity of infections like those caused by Clostridium difficile. nih.govnih.gov Indomethacin-induced perturbation of the gut microbiota, combined with the drug's dysregulation of the local inflammatory response, can create an environment conducive to C. difficile overgrowth and colitis. nih.gov
Development of Indomethacin Nhs Based Chemical Probes and Research Tools
Design and Synthesis of Activity-Based Probes (ABPs) using Indomethacin-NHS
Activity-based probes (ABPs) are powerful tools designed to covalently bind to and report on the activity of specific enzymes within complex biological mixtures. The design of ABPs using this compound hinges on the reactivity of the NHS ester and the targeting capability of the indomethacin (B1671933) molecule for the active site of cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) endoperoxide synthase (PGH synthase).
The synthesis strategy involves converting the carboxylic acid of indomethacin into the more reactive NHS ester. This transformation creates an electrophilic site that can react with nucleophilic residues in the active site of a target enzyme, forming a stable, covalent bond. Research has shown that this compound can act as a reactive acylating agent that inactivates both the cyclooxygenase and peroxidase functions of PGH synthase. This inactivation occurs through a covalent and selective labeling mechanism near the enzyme's heme-binding site, leading to a loss of catalytic activity. This demonstrates the utility of this compound as an ABP to study COX enzyme function and occupancy.
Molecular Imaging Agent Development for Preclinical Research
The conjugation of imaging moieties to the indomethacin scaffold via its NHS ester form has enabled the development of powerful molecular imaging agents. These probes allow for the real-time, non-invasive visualization of COX enzyme expression and activity in preclinical models of inflammation and cancer.
Fluorescent probes derived from indomethacin are designed to selectively target and illuminate cells and tissues that overexpress COX enzymes, particularly the inducible COX-2 isoform, which is a hallmark of inflammation and various cancers. The core design principle involves tethering a fluorescent dye (fluorophore) to the carboxylic acid position of indomethacin. This modification has been found to generate optical probes that are potent and selective inhibitors of COX-2, while notably lacking affinity for the constitutively expressed COX-1. nih.gov
The synthesis of these probes involves conjugating indomethacin to a diverse range of fluorophores, including coumarins, fluoresceins, and rhodamines. nih.gov The nature and length of the linker connecting the indomethacin core to the fluorophore are critical design elements that significantly impact the probe's potency and selectivity. nih.gov For instance, studies have revealed that an n-butyldiamide linker is often optimal for attaching bulky fluorescent groups without compromising the conjugate's ability to bind within the COX-2 active site. nih.gov A number of indomethacin-conjugated fluorescent probes, such as IQ-1, have been developed for the selective fluorescence imaging of cancer cells over normal cells, demonstrating their utility in preclinical diagnostics. researchgate.net
Table 1: Inhibitory Activity of Indomethacin-Fluorophore Conjugates against COX Enzymes
| Compound ID | Fluorophore | Linker Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|---|
| Indo-Coumarin 1 | Coumarin | Ethylenediamide | >100 | 15.0 | >6.7 |
| Indo-Coumarin 2 | 7-Diethylaminocoumarin | n-Butyldiamide | >100 | 0.8 | >125 |
| Indo-Fluorescein | Fluorescein | n-Butyldiamide | >100 | 2.5 | >40 |
| Indo-ROX | 6-Carboxyrhodamine X | n-Butyldiamide | 12.0 | 0.04 | 300 |
This table presents a selection of data adapted from structure-activity relationship studies to illustrate the impact of fluorophore and linker design on COX enzyme inhibition. IC₅₀ values represent the concentration required for 50% inhibition.
Theranostic agents represent a paradigm in medicine that combines therapeutic and diagnostic capabilities into a single molecule. crownbio.com The fluorescent indomethacin conjugates described above are prime examples of theranostic probes. The molecular design principle is straightforward: the indomethacin scaffold serves as the therapeutic component by inhibiting COX-2, which can reduce inflammation and potentially suppress tumor growth, while the attached fluorophore acts as the diagnostic component, enabling visualization of the target tissue. crownbio.commdpi.com
By integrating these dual functions, researchers can non-invasively monitor the probe's biodistribution, confirm its engagement with the COX-2 target in diseased tissues, and simultaneously exert a therapeutic effect. crownbio.com This approach allows for the direct correlation of drug localization with therapeutic response, providing invaluable data in preclinical settings to optimize drug design and treatment strategies. crownbio.com
Design of Targeted Delivery Systems Utilizing this compound Conjugates (Molecular Aspects)
Beyond direct imaging and inhibition, this compound is a valuable tool for designing sophisticated drug delivery systems. By conjugating indomethacin to larger carriers or specific targeting ligands, its delivery can be precisely controlled, enhancing its efficacy at the site of disease while minimizing systemic exposure.
The fundamental principle of ligand-targeted delivery is to attach a drug to a molecule (the ligand) that has a high affinity for a specific receptor or biomarker on the surface of target cells. This compound can be readily used to create such conjugates. The NHS ester provides a reactive handle to form a stable amide bond with a primary amine present on a targeting ligand.
Molecular design involves selecting a ligand specific to the target tissue, such as an antibody fragment, a peptide, or a small molecule like folic acid, which targets the folate receptor often overexpressed on cancer cells. The resulting Indomethacin-ligand conjugate is designed to circulate through the body and selectively accumulate at the pathological site, thereby concentrating the therapeutic effect of indomethacin where it is most needed. This strategy improves the therapeutic index by increasing local drug concentration and reducing off-target effects.
"Smart" or "stimuli-responsive" delivery systems are designed to release their therapeutic payload in response to specific triggers present in the disease microenvironment. researchgate.net These triggers can be endogenous, such as changes in pH, redox potential, or the presence of specific enzymes that are characteristic of inflamed or cancerous tissues. researchgate.net
This compound can be used to incorporate the drug into these smart carriers. The molecular design involves connecting indomethacin to a nanocarrier (e.g., a polymer, micelle, or liposome) via a linker that is stable in general circulation but is cleaved upon encountering a specific stimulus. researchgate.net For example, a disulfide bond can be used as a redox-sensitive linker; in the highly reducing environment inside tumor cells, the disulfide bond is broken, releasing the conjugated indomethacin. nih.gov Similarly, enzyme-cleavable peptide sequences can be used as linkers that are selectively degraded by enzymes like matrix metalloproteinases (MMPs) that are abundant in tumor tissues. This approach ensures that the drug is released with high spatial and temporal control, maximizing its therapeutic impact. researchgate.net
Advanced Analytical and Computational Techniques in Indomethacin Nhs Research
Spectroscopic Methodologies for Interaction Analysis
Spectroscopic methods provide valuable insights into the molecular structure, electronic properties, and interactions of Indomethacin-NHS and its derivatives.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon molecular binding events. This allows for the determination of thermodynamic parameters such as binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. While specific ITC studies directly on this compound interactions are not prominently detailed in the provided search results, ITC is a standard method for characterizing the binding of small molecules, including NSAIDs and their derivatives, to target proteins or other biomolecules sartorius.comnews-medical.netmdpi.com. For instance, studies on the binding of indomethacin (B1671933) esters or conjugates to proteins like serum albumin or cyclooxygenase enzymes could utilize ITC to quantify the thermodynamics of these interactions, providing crucial data on binding strength and the driving forces behind complex formation.
Fluorescence spectroscopy is widely used to study molecular interactions, conformational changes, and cellular processes. Techniques such as Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) provide spatially and temporally resolved information about molecular proximity and environment. While direct studies on the intrinsic fluorescence of this compound are limited, Indomethacin itself has some intrinsic fluorescence properties. uspto.govacs.org. More significantly, this compound is often used to label biomolecules with fluorescent probes for subsequent studies. aip.org. FRET can be employed to study the interaction between an this compound conjugate labeled with a donor fluorophore and a target molecule labeled with an acceptor fluorophore. The efficiency of energy transfer, measured by changes in fluorescence intensity or lifetime, provides information about the distance and interaction between the labeled molecules. uspto.govaip.org. FLIM can report on changes in the microenvironment around a fluorescently labeled Indomethacin conjugate upon binding to a target, offering insights into conformational dynamics or changes in local polarity. aip.orgresearchgate.net. These techniques are valuable for real-time monitoring of binding events and conformational changes in biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure and purity of organic compounds, including this compound. core.ac.uklibretexts.orgresearchgate.net. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the signals of each nucleus in the molecule and confirming the expected chemical structure after synthesis. core.ac.ukresearchgate.net. For this compound, NMR confirms the presence of the N-hydroxysuccinimide ester moiety and its attachment to the carboxylic acid group of Indomethacin. For example, the ¹H NMR spectrum of this compound shows characteristic signals for the protons of the indomethacin core and the succinimide (B58015) ring. mdpi.com. ¹³C NMR provides information about the carbon skeleton and the different functional groups. mdpi.com. Solid-state NMR can also be used to study the packing and polymorphism of indomethacin and potentially its solid derivatives like the NHS ester. researchgate.netnih.gov. Furthermore, NMR can be used to monitor conjugation reactions involving this compound and to characterize the resulting conjugates. db-thueringen.de.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. It is particularly useful for studying the conformation of chiral molecules and biomolecules, as well as conformational changes induced by binding events. researchgate.netnih.gov. While this compound itself is not chiral at the core indomethacin structure (though the succinimide ring is achiral), if conjugated to a chiral molecule like a peptide or protein, CD can be used to study the effect of the conjugation on the biomolecule's secondary structure and any conformational changes that occur upon interaction with a binding partner. researchgate.netnih.gov. CD can also be used to confirm the retention of chirality in ancillary ligands when this compound is incorporated into more complex structures, such as the platinum(IV) prodrugs mentioned in the search results. mdpi.commdpi.com. Changes in the CD spectrum upon binding of an this compound conjugate to a protein can indicate alterations in the protein's conformation or the induction of a specific conformation in the bound ligand. researchgate.net.
Biophysical Techniques for Binding Kinetics and Affinity Determination
Beyond thermodynamic profiling by ITC, other biophysical techniques are employed to quantify the kinetics and affinity of interactions involving this compound conjugates. Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Fluorescence Correlation Spectroscopy (FCS) or Fluorescence Cross-Correlation Spectroscopy (FCCS) can provide real-time data on the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. sartorius.comnews-medical.netmdpi.com. These methods typically involve immobilizing one binding partner (e.g., a target protein or an this compound conjugate) on a sensor surface and flowing the other partner over the surface. The binding and dissociation events are monitored by changes in optical properties (SPR, BLI) or fluorescence fluctuations (FCS/FCCS). sartorius.comnews-medical.netmdpi.com. For instance, BLI can be used to study the binding kinetics of an Indomethacin conjugate to a target protein immobilized on a biosensor. sartorius.com. Similarly, FCCS can measure the interaction of fluorescently labeled ligands with target molecules in solution, providing true affinity and kinetic data. mdpi.com. While specific examples using these techniques directly with this compound were not detailed, these are standard biophysical tools applicable to studying the interactions of small molecules and conjugates with their binding partners. sartorius.comnews-medical.netmdpi.com. Equilibrium dialysis is another method that has been used to study the binding affinities of indomethacin esters to proteins like human serum albumin. nih.gov.
Advanced Microscopy for Subcellular Localization and Structural Analysis
Advanced microscopy techniques provide visual information on the distribution of molecules within cells and the structural characteristics of materials involving this compound conjugates.
Immuno-electron microscopy (Immuno-EM) is a technique that combines the high resolution of electron microscopy with the specificity of immunolabeling to visualize the localization of specific molecules within cells or on surfaces. This technique can be used to analyze the formation and distribution of molecular clusters at the nanoscale. Research using Immuno-EM has investigated the effects of Indomethacin on cholesterol-dependent nanoclustering in cell plasma membranes, demonstrating the technique's utility in understanding how Indomethacin can modulate membrane properties and the organization of molecules within the membrane. nih.gov While this study focused on the effects of Indomethacin itself, Immuno-EM could potentially be used to study the subcellular localization and nanoclustering behavior of Indomethacin conjugates (synthesized using this compound) by employing antibodies specific to the conjugated molecule or a tag incorporated into the conjugate.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide detailed topographical images of surfaces and measure various surface properties, including mechanical characteristics and interactions. afmworkshop.com AFM is a valuable tool for characterizing nanomaterials and drug delivery systems. afmworkshop.comtandfonline.com Studies have utilized AFM to characterize dendrimers carrying Indomethacin, examining their size and morphology. escholarship.org AFM has also been employed in the characterization of nanoparticles where NHS chemistry was involved in the conjugation process, highlighting its utility in analyzing materials modified through NHS coupling. tandfonline.com Although direct AFM studies specifically imaging this compound molecules were not found, AFM can be applied to characterize the surface morphology and potentially the interactions of materials or biological structures modified or conjugated with this compound.
Computational Chemistry and Molecular Modeling
Computational chemistry techniques, particularly molecular modeling and docking, play a significant role in predicting and understanding the interactions of Indomethacin derivatives with biological targets at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (protein) and to estimate the strength of the interaction. mdpi.com This technique is widely used in drug discovery to understand binding mechanisms and identify potential drug candidates. Numerous molecular docking studies have been conducted on Indomethacin (an analogue of this compound) to investigate its interactions with various biological targets. These targets include cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs researchgate.net, Human Serum Albumin (HSA), a major carrier protein in blood mdpi.comnih.gov, amyloid beta peptides implicated in Alzheimer's disease doi.org, and bacterial DNA gyrase pensoft.net.
These studies provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complexes. For example, docking studies have shown Indomethacin binding to the active site of COX-2 researchgate.net and interacting with specific residues in HSA binding sites mdpi.comnih.gov.
Table 1: Examples of Molecular Docking Studies with Indomethacin and Biological Targets
| Biological Target | PDB ID (if available) | Key Interaction Types | Predicted Binding Affinity (Example) | Reference |
| Cyclooxygenase-2 (COX-2) | - | Hydrogen bonds (e.g., Ser353, Arg120) | - | researchgate.net |
| Human Serum Albumin (HSA) | - | Hydrogen bonds, hydrophobic interactions | -10.1 kcal/mol (DS1) | mdpi.comnih.gov |
| Amyloid Beta (Aβ) | 2BEG, 1QWP | Significant docking orientations | - | doi.org |
| DNA Gyrase (E. coli) | 6YD9 | Interactions within the active pocket | Docking scores noted | pensoft.net |
While direct molecular docking studies specifically on this compound were not extensively found, the principles and methodologies applied to Indomethacin and other analogues are directly transferable. This compound or conjugates formed using it can be computationally docked to target proteins to predict their binding modes and affinities, providing valuable information for understanding their potential mechanisms of action or off-target interactions. These computational studies complement experimental techniques by offering molecular-level insights into binding events.
Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. While direct MD studies specifically on this compound are not extensively detailed in the provided search results, simulations on the parent compound, indomethacin, offer valuable insights into the dynamic interactions and conformational changes relevant to its derivatives.
MD simulations have been employed to investigate the dynamic and structural properties of amorphous indomethacin, including rotational and translational diffusivities and conformation relaxation rates. nih.gov, researchgate.net These studies can reveal how the molecule moves and changes shape over time, which is crucial for understanding its behavior in different environments and its interactions with biological targets. Simulations have also explored hydrogen-bonding distributions and the interactions of indomethacin with water, highlighting more complex hydrogen-bonding patterns in the amorphous state compared to crystalline polymorphs. nih.gov, researchgate.net For instance, carboxylic dimers prevalent in some crystalline forms were found at lower probability in simulated glasses, with hydrogen-bonded chains being more easily identified. nih.gov, researchgate.net
Furthermore, MD simulations have been used to study the binding of indomethacin to proteins like Human Serum Albumin (HSA), examining interactions at primary and secondary binding sites. mdpi.com These simulations can provide details on the stability of the ligand-protein complex and the impact of binding on protein flexibility. mdpi.com The principles and methodologies applied in these indomethacin studies, such as force-field parameterization and analysis of conformational changes and interactions, are directly transferable to studying this compound. MD simulations could be used to explore the conformational landscape of this compound, its reactivity via the NHS ester, and its potential interactions with target biomolecules, providing dynamic insights that complement static structural data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. This technique is particularly relevant for the design and optimization of this compound derivatives with desired properties.
Studies have applied QSAR modeling to analyze indomethacin derivatives, correlating their physicochemical and molecular properties with activity. eurekaselect.com, nih.gov These models utilize various descriptors, including topological parameters (e.g., Wiener index, Balaban indices, molecular connectivity) and quantum chemical descriptors (e.g., total energy, softness, hardness, HOMO, LUMO energies) calculated from 2D and 3D structures. eurekaselect.com, nih.gov
A QSAR model developed for indomethacin derivatives identified combinations of descriptors significant for modeling activity. eurekaselect.com, nih.gov For example, one model indicated that substituents with a lesser value of the index of refraction and less electronegative groups were favorable for activity, while certain bulky groups were unfavorable. eurekaselect.com, nih.gov
These QSAR approaches can be directly applied to this compound derivatives. By calculating relevant molecular descriptors for a series of synthesized or designed this compound compounds and correlating them with experimental activity data (e.g., binding affinity, reactivity), predictive models can be built. These models can then guide the rational design of new derivatives with improved or tailored properties, reducing the need for extensive experimental synthesis and testing.
Fragment-Based Drug Design (FBDD) Approaches (Chemical Fragments)
Fragment-Based Drug Design (FBDD) is a strategy that involves identifying small, low-molecular-weight fragments that bind to a biological target and then growing or linking these fragments to develop more potent compounds. proteinstructures.com, openaccessjournals.com, mdpi.com While the provided information does not detail FBDD studies specifically on this compound, the principles are applicable to designing derivatives.
FBDD typically begins by screening a library of small fragments (often < 300 Da) for weak binding to a target protein. proteinstructures.com, openaccessjournals.com, mdpi.com Techniques such as X-ray crystallography, NMR spectroscopy, and Surface Plasmon Resonance (SPR) are commonly used to detect and characterize fragment binding. proteinstructures.com, openaccessjournals.com, mdpi.com Once a fragment hit is identified, it is optimized by growing or linking additional chemical moieties to improve affinity and selectivity. proteinstructures.com, openaccessjournals.com
Although this compound is a relatively complex molecule itself, FBDD principles could be applied in reverse or in a targeted manner. For instance, one could consider Indomethacin or specific parts of the this compound structure as a starting fragment or scaffold. researchgate.net By identifying how these fragments interact with a target of interest using biophysical methods, modifications could be rationally designed and introduced via the NHS ester linkage or other sites on the indomethacin core to enhance binding or introduce new functionalities. This approach allows for the exploration of chemical space around the indomethacin scaffold in a systematic way.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, properties, and reactivity of molecules. These calculations provide insights at the atomic and electronic level that are valuable for understanding the behavior of this compound.
DFT calculations have been performed on indomethacin to explore various properties, including solvation and hydrogen bonding interactions. researchgate.net, researchgate.net These studies can determine the optimized geometries of molecules and complexes, calculate interaction energies, and analyze hydrogen bond characteristics using methods like Natural Bond Orbital (NBO) analysis. researchgate.net, researchgate.net DFT has also been used to examine the electronic properties and conformational flexibility of different indomethacin polymorphs, providing fundamental understanding of energetic competition and the role of specific dihedral angles in determining molecular conformations. nih.gov
Applying DFT to this compound can provide detailed information about its electronic distribution, reactivity of the NHS ester group, and potential reaction pathways. Calculations can help predict properties such as dipole moment, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are important for understanding how this compound might interact with nucleophiles (like amine groups in proteins) or participate in other chemical reactions. eurekaselect.com, nih.gov DFT can also be used to study the energetics and stability of different conformers of this compound, building upon the conformational analysis performed for indomethacin. nih.gov
Chemical and Biochemical Assay Development for High-Throughput Screening of this compound Derivatives
Chemical and biochemical assay development is crucial for evaluating the activity and properties of this compound and its derivatives, particularly in the context of high-throughput screening (HTS). This compound is specifically noted for its utility in biochemical assays and for the modification of biomolecules, enabling the study of protein-ligand interactions and the development of detection assays. ontosight.ai
Biochemical assay systems are designed to measure the binding of a compound to a target molecule or the modulation of target activity. evotec.com, sci-hub.se These assays are amenable to HTS formats, allowing for the rapid screening of large libraries of chemical substances. evotec.com, sci-hub.se Robust assay development is essential to ensure accuracy, sensitivity, specificity, reproducibility, and low interference in HTS campaigns. evotec.com
Various detection methods are employed in biochemical assays, including fluorescence polarization, fluorescence intensity, TR-FRET, AlphaScreen®, luminescence, and mass spectrometry. evotec.com, sci-hub.se The choice of method depends on the specific target and the nature of the interaction or activity being measured. evotec.com
Future Directions and Emerging Research Paradigms for Indomethacin Nhs
Innovations in Synthetic Methodologies for Indomethacin-NHS Conjugates
The utility of this compound is intrinsically linked to the methods available for its conjugation to biological molecules. While the reaction of NHS esters with primary amines (like the side chain of lysine (B10760008) residues) is a cornerstone of bioconjugation, future research is focused on developing more sophisticated and site-specific labeling strategies. nih.gov Innovations are aimed at overcoming the limitations of random labeling, which can lead to heterogeneous products with altered protein function. nih.gov
One emerging paradigm is the conversion of NHS esters into more chemoselective reagents. For instance, the addition of molecules like 2-mercaptoethanesulfonic acid sodium salt (MESNA) can transform this compound in situ into a thioester derivative. nih.gov This thioester can then selectively react with an N-terminal cysteine residue on a target protein, enabling highly specific, single-site labeling. nih.gov This approach allows for the creation of homogenous Indomethacin-protein conjugates, which are invaluable for precise biophysical and mechanistic studies. nih.gov
Another area of innovation involves conjugating indomethacin (B1671933) to different classes of molecules to enhance its properties. Significant research has been dedicated to creating indomethacin-phospholipid conjugates. nih.govdovepress.com These hybrid molecules are synthesized by covalently bonding indomethacin to a phosphatidylcholine backbone, a strategy designed to alter the drug's physicochemical properties and potentially improve its therapeutic index. nih.govdovepress.com Similarly, novel synthetic routes are being explored to link indomethacin to other heterocyclic scaffolds, such as the 1,3,4-oxadiazole-2-thiol (B52307) moiety, to create hybrid molecules with potentially multitargeted therapeutic effects. mdpi.com These advanced synthetic strategies are expanding the toolkit for creating bespoke this compound-derived conjugates for a wide array of research applications.
Identification and Characterization of Novel Molecular and Cellular Targets
While the primary targets of indomethacin are COX-1 and COX-2 enzymes, there is a growing body of evidence suggesting that its biological effects are more complex and involve interactions with numerous other proteins. targetmol.comfrontiersin.org this compound is a key tool for identifying these "off-targets," which may represent novel therapeutic opportunities. Affinity-based proteomics, using immobilized this compound conjugates, can be employed to capture and identify binding partners from cell lysates.
Emerging research has identified several non-COX targets of indomethacin that warrant further investigation:
Cannabinoid Receptor 1 (CB1R): Studies have shown that indomethacin can act as a positive allosteric modulator of CB1R, enhancing its signaling. frontiersin.org This finding opens up new avenues for its use in modulating the endocannabinoid system.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Certain derivatives of indomethacin have been found to induce PPARγ-dependent transcription, suggesting a role in metabolic regulation and cellular differentiation. nih.govresearchgate.net
Calcium Channels: Indomethacin has been observed to inhibit cancer cell migration by attenuating cellular calcium mobilization, pointing towards an interaction with store-operated calcium channels or other components of calcium signaling pathways. mdpi.com
Amyloid Beta (Aβ) Aggregates: In the context of Alzheimer's disease, molecular modeling and in vitro assays suggest that indomethacin can interact with and inhibit the aggregation of Aβ peptides, which are central to the disease's pathology. elsevierpure.com
Membrane Nanoclustering: As an amphipathic molecule, indomethacin can insert into cell membranes and alter their physical properties, specifically by affecting cholesterol-dependent nanoclustering, which can in turn modulate the function of membrane-bound proteins. nih.gov
The characterization of these interactions using this compound-based probes will be crucial for a comprehensive understanding of indomethacin's polypharmacology and for repurposing it for new therapeutic indications.
| Potential Novel Target | Implicated Biological Process | Research Finding |
| Cannabinoid Receptor 1 (CB1R) | Endocannabinoid Signaling | Acts as a positive allosteric modulator, enhancing receptor activity. frontiersin.org |
| PPARγ | Gene Transcription, Metabolism | Derivatives induce PPARγ-dependent transcription and adipocyte differentiation. nih.gov |
| Calcium Channels | Ion Homeostasis, Cell Migration | Inhibits cancer cell migration by reducing calcium influx. mdpi.com |
| Amyloid Beta (Aβ) | Protein Aggregation (Alzheimer's) | Exhibits binding affinity to Aβ fragments and inhibits aggregation in vitro. elsevierpure.com |
| Fatty Acid Amide Hydrolase (FAAH) | Endocannabinoid Metabolism | Acts as an inhibitor, potentially increasing endocannabinoid levels. frontiersin.org |
Integration of Multi-Omics Approaches in this compound Mechanism Elucidation
To unravel the complex biological consequences of indomethacin action, researchers are increasingly turning to multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. thermofisher.comnih.gov Such systems-level investigations provide a holistic view of the cellular perturbations caused by a compound, moving beyond a single-target perspective. nih.govresearchgate.net
Studies on indomethacin have already demonstrated the power of these methods. For example, integrated transcriptomics and untargeted metabolomics in rats have revealed that indomethacin toxicity involves an imbalance of oxidants and antioxidants, likely stemming from mitochondrial dysfunction. nih.govresearchgate.net These studies identified significant alterations in metabolites related to the citrate (B86180) cycle, cell membrane composition, and DNA synthesis in the kidney. nih.govresearchgate.net Similarly, metabolomics has been used to identify potential biomarkers of indomethacin-induced gastric injury, revealing changes in metabolites like taurine, tryptophan, and various carnitines. nih.govnih.gov
The future in this area lies in using this compound as a specific tool within a multi-omics framework. For instance, chemical proteomics , a key application of this compound, can identify the full spectrum of protein targets in a given cell type. This protein target data can then be integrated with transcriptomic and metabolomic data generated from the same biological system. This integrative approach allows researchers to construct comprehensive network models, connecting the direct binding of indomethacin to its protein targets with downstream changes in gene expression and metabolic pathway activity. mdpi.comfrontiersin.org This powerful combination is essential for fully elucidating the compound's mechanism of action and identifying robust biomarkers for its efficacy and toxicity. nih.gov
Development of Next-Generation Chemical Biology Tools Based on this compound
This compound is a foundational tool, but the future of chemical biology lies in the development of more sophisticated and functionally diverse probes. nih.gov Building upon the this compound scaffold, researchers are designing next-generation tools for more dynamic and specific interrogation of biological systems.
An important evolution is the creation of Indomethacin-based fluorescent probes . By conjugating a fluorophore to the indomethacin molecule, scientists can visualize its subcellular localization and track its interactions with target proteins in living cells using advanced microscopy techniques. researchgate.net This provides spatiotemporal information that is unattainable with conventional biochemical assays.
Another advanced application is the development of photoaffinity labeling (PAL) probes . unimi.it In this approach, a photoreactive group, such as a diazirine or benzophenone, is incorporated into the indomethacin structure alongside a bioorthogonal handle like an alkyne. unimi.it When introduced to cells or cell lysates and exposed to UV light, the photoreactive group forms a covalent bond with the nearest molecule, presumably the binding target. The alkyne handle then allows for the "click" chemistry-based attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore), enabling the identification and isolation of the target protein. unimi.it These next-generation probes transform this compound from a simple conjugation reagent into a sophisticated tool for target discovery and validation. nih.govresearchgate.net
Applications of Artificial Intelligence and Machine Learning in this compound-Based Probe Design and Discovery
In the context of this compound, AI and ML can be applied in several key areas:
Probe Design and Optimization: Computational methods like molecular docking and molecular dynamics simulations are already being used to design novel indomethacin analogs with improved selectivity for specific targets, such as COX-2. researchgate.netnih.gov These studies involve designing molecules with modified structures—for example, by extending a ring system or adding specific functional groups—to enhance interactions with the target's active site. nih.gov ML models can be trained on existing structure-activity relationship (SAR) data to predict the binding affinity and selectivity of virtual compounds, guiding synthetic efforts toward the most promising candidates. nih.gov
Target Prediction: AI algorithms can analyze the chemical structure of indomethacin and predict potential off-targets by comparing its features to libraries of known drug-target interactions. This can help prioritize experimental validation studies using this compound-based probes.
High-Throughput Data Analysis: Chemical probe experiments, especially those integrated with multi-omics, generate massive and complex datasets. nihr.ac.uk ML algorithms are essential for analyzing this data to identify meaningful patterns, such as correlating protein binding profiles with changes in gene expression or metabolite levels, thereby uncovering novel mechanistic insights. mdpi.com
The synergy between advanced computational tools and experimental chemical biology will be a defining feature of future research on this compound and its derivatives. frontiersin.org
| Computational Application | Specific Technique | Objective in this compound Research |
| Probe Design | Molecular Docking & Dynamics | Design novel indomethacin analogs with enhanced selectivity for targets like COX-2 or Aβ. elsevierpure.comresearchgate.net |
| Probe Optimization | QSAR & Machine Learning Models | Predict the activity of virtual compounds to prioritize synthesis of potent and selective probes. researchgate.net |
| Target Identification | In Silico Target Prediction | Identify potential new protein targets for indomethacin based on structural similarity to other ligands. |
| Data Analysis | Machine Learning Algorithms | Analyze complex multi-omics datasets to uncover novel biological pathways affected by indomethacin. nih.gov |
Q & A
Q. How should researchers design reproducible synthesis and characterization protocols for Indomethacin-NHS?
To ensure reproducibility, synthesize this compound using validated coupling agents (e.g., NHS/EDC chemistry) under inert conditions. Characterize the compound via:
- HPLC-MS for purity assessment.
- NMR spectroscopy (1H, 13C) to confirm structural integrity, comparing peaks to reference spectra from databases like NIST Chemistry WebBook .
- Elemental analysis to verify stoichiometry.
Document reaction parameters (temperature, solvent, molar ratios) in the Methods section, adhering to journal guidelines for experimental reproducibility . For novel derivatives, include full spectral data in the main manuscript; for known compounds, cite prior literature .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound?
Select models based on the hypothesized mechanism:
- COX-1/COX-2 inhibition assays to assess anti-inflammatory activity.
- Cell viability assays (e.g., MTT) in cancer cell lines to study apoptosis induction.
- Rodent models of inflammation (e.g., carrageenan-induced paw edema) for in vivo validation.
Justify model relevance using the PICO framework (Population, Intervention, Comparison, Outcome) . For example, compare this compound efficacy to parent indomethacin in reducing prostaglandin E2 levels. Use standardized protocols from regulatory guidelines (e.g., ICH) for preclinical safety .
Q. How can researchers optimize experimental conditions to minimize batch-to-batch variability in this compound synthesis?
- Conduct design of experiments (DoE) to identify critical factors (e.g., pH, reaction time).
- Use statistical process control (SPC) charts to monitor purity and yield across batches.
- Validate stability under storage conditions (e.g., -80°C, desiccated) via accelerated degradation studies .
Report deviations and corrective actions in supplemental materials to enhance transparency .
Advanced Research Questions
Q. How should conflicting pharmacokinetic data for this compound across studies be resolved?
Apply contradiction analysis frameworks:
- Identify the principal contradiction (e.g., discrepancies in bioavailability) and assess whether methodological differences (e.g., dosing routes, analytical techniques) are the root cause .
- Perform meta-analysis with subgroup stratification (e.g., species, formulation). Use tools like PRISMA guidelines to ensure systematic data extraction .
- Validate findings using orthogonal methods (e.g., compare LC-MS vs. ELISA results for plasma concentration measurements) .
Q. What methodologies are recommended for investigating off-target effects of this compound in long-term toxicity studies?
- Use transcriptomics/proteomics to identify dysregulated pathways in exposed tissues.
- Apply adverse event mining in real-world data (RWD) sources (e.g., FAERS, EHRs) to detect rare toxicities .
- Design dose-response studies in preclinical models, adhering to ICH guidelines for pharmacoepidemiological safety assessments . Include histopathological analysis and organ weight metrics in supplemental files .
Q. How can researchers address ethical challenges in clinical trials involving this compound, particularly regarding vulnerable populations?
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design .
- Submit protocols for IRB review , emphasizing informed consent processes and risk mitigation for participants with comorbidities (e.g., cardiovascular disease) .
- Use de-identified patient data from federated networks to balance generalizability and privacy . Document ethical approvals and data anonymization methods in the Materials and Methods section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
